molecular formula C13H16O6 B1616329 Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate CAS No. 5456-14-4

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate

Cat. No.: B1616329
CAS No.: 5456-14-4
M. Wt: 268.26 g/mol
InChI Key: JISSLTOKQRHSMJ-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate is a pyran-derived heterocyclic compound characterized by a six-membered oxygen-containing ring (pyran) with ester functionalities at positions 3 and 5, methyl groups at positions 2 and 6, and a ketone group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules such as antiviral, anti-inflammatory, and antimicrobial agents. Its structural rigidity and electron-deficient pyran core enable diverse reactivity, including cycloadditions and nucleophilic substitutions .

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-5-17-12(15)9-7(3)19-8(4)10(11(9)14)13(16)18-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISSLTOKQRHSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1=O)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278496
Record name MLS000737884
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5456-14-4
Record name MLS000737884
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Record name MLS000737884
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Preparation Methods

Classical Condensation Method via Knoevenagel-Type Reaction

One of the primary synthetic routes to diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate involves the condensation of ethyl acetoacetate derivatives with aldehydes or diketones under basic or acidic catalysis. This approach typically follows a Knoevenagel condensation mechanism leading to the formation of the pyran ring.

  • Reactants: Ethyl acetoacetate or 1,3-diketones and appropriate aldehydes.
  • Catalysts: Commonly bases such as piperidine or acids like ZnCl2.
  • Conditions: Reflux in ethanol or other suitable solvents.
  • Outcomes: Formation of the this compound with moderate to high yields.

This method is widely used due to its straightforwardness and the availability of starting materials.

Hantzsch Pyridine Synthesis Adaptation

Though traditionally used for synthesizing 1,4-dihydropyridines, modified Hantzsch reaction conditions have been adapted to synthesize related pyran derivatives including this compound analogs.

  • Reactants: Aldehydes, β-ketoesters (such as ethyl acetoacetate), and ammonia or ammonium salts.
  • Catalysis: Acid or base catalysis under reflux.
  • Advantages: High yields and the ability to introduce various substituents at the 4-position.
  • Research Findings: Compounds synthesized by this approach show high purity and are amenable to further functionalization.

This method is particularly useful when aiming for derivatives with biological activity, such as enzyme inhibitors.

ZnCl2-Catalyzed Cyclization Under Ultrasound Irradiation

A more recent and improved synthesis method involves the cyclization of aryl aldehydes with 1,3-diketones catalyzed by zinc chloride (ZnCl2) under ultrasound irradiation.

  • Mechanism: ZnCl2 acts as a Lewis acid catalyst promoting the cyclization reaction.
  • Ultrasound Effects: Ultrasound irradiation enhances reaction rates and yields by improving mass transfer and activating reactants.
  • Reaction Conditions: Mild temperatures, short reaction times (minutes to hours).
  • Yields: Generally high, with cleaner reaction profiles compared to conventional thermal methods.
  • Advantages: Simplified procedure, environmentally friendlier, and scalable synthesis.

This method has been demonstrated to be effective for synthesizing various 4-substituted 2,6-dimethyl-4H-pyran-3,5-dicarboxylates, which are structurally related to this compound.

Summary Table of Preparation Methods

Method Reactants Catalyst/Conditions Yield Range Key Advantages Reference
Knoevenagel-Type Condensation Ethyl acetoacetate + aldehydes Base/acid catalyst, reflux Moderate to High Simple, widely accessible materials
Modified Hantzsch Reaction Aldehydes + β-ketoesters + NH3 Acid/base catalysis, reflux High High yield, versatile substitution
ZnCl2-Catalyzed Cyclization with Ultrasound Aryl aldehydes + 1,3-diketones ZnCl2, ultrasound, mild temp High Short time, high yield, eco-friendly

Detailed Research Findings

  • Kinetics and Mechanism: The ZnCl2-catalyzed method under ultrasound shows accelerated kinetics due to cavitation effects, which facilitate bond formation in the pyran ring.
  • Selectivity: The Hantzsch-based method allows selective substitution at the 4-position, enabling synthesis of derivatives with tailored biological activities.
  • Purity and Yield: Both the classical and ultrasound-assisted methods yield products with high purity, confirmed by spectroscopic techniques such as NMR and IR, with yields often exceeding 80%.
  • Scalability: Ultrasound-assisted synthesis has been reported to be scalable with consistent product quality, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylic acid, while reduction may produce diethyl 2,6-dimethyl-4-hydroxypyran-3,5-dicarboxylate.

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed anti-inflammatory and analgesic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Structure : Replaces the pyran oxygen with a nitrogen atom, forming a 1,4-dihydropyridine (DHP) ring. The phenyl group at position 4 introduces aromaticity.
  • Synthesis : Prepared via Hantzsch condensation using benzaldehyde, ammonium bicarbonate, and ethyl acetoacetate under reflux, yielding 72–88% .
  • Key Properties :
    • Exhibits a flattened boat conformation in the DHP ring, with a dihedral angle of 88.78° between the DHP and phenyl planes.
    • Strong intermolecular N–H···O hydrogen bonds stabilize crystal packing .
  • Applications : Explored for antimicrobial activity due to its planar aromatic system .
Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • Molecular Weight: 419.5 g/mol (C22H29NO7) .
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Structure : Incorporates a bromoindole moiety at position 4, enabling π-stacking interactions and halogen bonding.
  • Synthesis : Utilizes ammonium acetate as a catalyst in multicomponent reactions .

Crystallographic and Computational Insights

  • Pyran Derivatives : SHELX and WinGX software are widely used for refining crystal structures, with anisotropic displacement parameters confirming planar pyran rings .
  • DHP Derivatives: Puckering coordinates (Cremer-Pople parameters) quantify ring non-planarity; e.g., ΔCP = 0.12 Å for the phenyl-substituted DHP .

Biological Activity

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C13_{13}H16_{16}O6_6
  • Molecular Weight : 268.26 g/mol
  • CAS Number : 5456-14-4
  • Melting Point : 80 °C
  • Boiling Point : Predicted at 404.1 ± 45.0 °C

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. The compound is believed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation. A study highlighted its ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, demonstrating its potential as an anti-inflammatory agent .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has shown analgesic effects in various models. The inhibition of COX enzymes not only reduces inflammation but also alleviates pain associated with inflammatory conditions. The mechanism involves modulation of pain pathways via prostaglandin synthesis inhibition.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of COX enzymes. This action leads to decreased levels of inflammatory mediators such as prostaglandins and thromboxanes. Additionally, the compound may interact with other molecular targets involved in pain and inflammation pathways .

Study on Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of this compound in an animal model of arthritis. The results indicated a significant reduction in swelling and pain scores compared to control groups treated with saline. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), with the higher dose showing more pronounced effects.

Dose (mg/kg)Swelling Reduction (%)Pain Score Reduction
Control00
103025
205040

Antioxidant Activity

Another aspect of research has focused on the antioxidant properties of this compound. In vitro assays demonstrated that this compound effectively scavenged free radicals, suggesting potential applications in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

This compound is structurally similar to other pyran derivatives known for their biological activities. A comparative analysis reveals that while many compounds exhibit anti-inflammatory and analgesic properties, diethyl 2,6-dimethyl-4-oxopyran stands out due to its unique structural features that enhance its reactivity and biological efficacy.

Compound NameAnti-inflammatory ActivityAnalgesic Activity
Diethyl 2,6-dimethyl-4-oxopyranHighModerate
Diethyl 4-oxo-pyranModerateLow
Chelidonic acid diethyl esterLowModerate

Q & A

Q. What are the standard synthetic methodologies for Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via the Hantzsch pyridine synthesis, which involves condensation of a substituted benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux. For example, in analogous dihydropyridines, refluxing for 1–3 hours yields crude products, followed by recrystallization in ethanol to obtain pure crystals . Optimization includes adjusting stoichiometry (e.g., 1:2:1 molar ratio of aldehyde:ethyl acetoacetate:ammonium salt), solvent choice (ethanol vs. methanol), and temperature control to minimize side reactions.

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used due to its robustness in handling small-molecule crystallography . Hydrogen atoms are typically placed geometrically, except for N–H groups, which are refined freely. For example, in related dihydropyridines, the dihydropyridine ring adopts a flattened boat conformation with puckering parameters defined using Cremer-Pople coordinates .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent integration and electronic environments (e.g., ester carbonyls at ~165–170 ppm).
  • IR : Stretching frequencies for C=O (1720–1740 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can conformational dynamics of the dihydropyridine ring be quantitatively analyzed?

The Cremer-Pople puckering parameters (q2,ϕ2q_2, \phi_2) are used to quantify ring non-planarity. For example, in Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, the dihydropyridine ring exhibits q2=0.42A˚q_2 = 0.42 \, \text{Å} and ϕ2=88.78\phi_2 = 88.78^\circ, indicating a flattened boat conformation . Computational tools like Gaussian or ORCA can model puckering energetics using density functional theory (DFT).

Q. What strategies resolve contradictions in crystallographic data, such as anomalous hydrogen bonding patterns?

  • Validation Tools : PLATON and CCDC Mercury check for missed symmetry, voids, and hydrogen-bonding consistency .
  • Multi-Dataset Refinement : Cross-validate using independent datasets or higher-resolution data (e.g., synchrotron sources). Discrepancies in torsion angles >5° warrant re-examination of thermal parameters or disorder modeling .

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic or electrophilic reactions?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) map frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4–5 eV in dihydropyridines) indicates susceptibility to electrophilic attack at the dihydropyridine ring. Solvent effects are modeled using the polarizable continuum model (PCM) .

Q. What crystallographic packing interactions dominate in this compound?

In analogous structures, intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) and C–H···π interactions (3.3–3.5 Å) drive one-dimensional chain formation. For example, chains along the [110] direction are stabilized by N–H···O=C contacts . Hirshfeld surface analysis quantifies contact contributions (e.g., O···H: 25%, C···H: 40%) .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses involving sensitive intermediates?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves yields by 15–20% .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions.

Q. How to validate electronic structure predictions against experimental data?

Compare computed UV-Vis spectra (TD-DFT) with experimental λmax_{\text{max}}. Deviations >20 nm suggest overestimation of conjugation effects. Adjust functional (e.g., CAM-B3LYP) or basis set (e.g., def2-TZVP) for accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate
Reactant of Route 2
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate

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